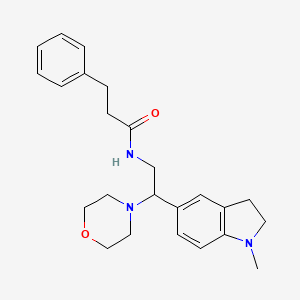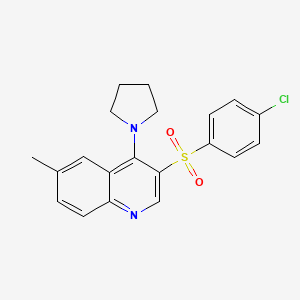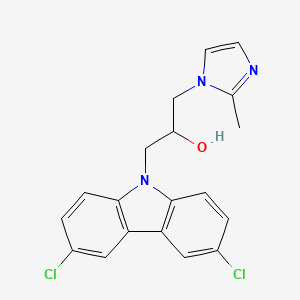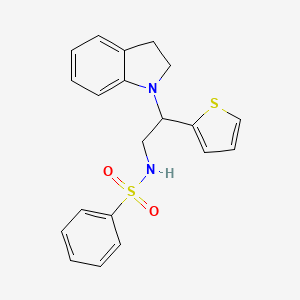
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide, also known as SU6656, is a synthetic compound that has been extensively studied for its potential use in cancer research. It belongs to the class of small molecule inhibitors that target protein kinases, enzymes that play a crucial role in cellular signaling pathways.
Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives have been recognized for their antiviral properties. Compounds with an indole nucleus, like our subject compound, can be synthesized and tested for inhibitory activity against various viruses. For instance, derivatives have shown effectiveness against influenza A and Coxsackie B4 virus, indicating potential for broader antiviral applications .
Anti-inflammatory Properties
The indole scaffold is present in many synthetic drug molecules that exhibit anti-inflammatory effects. By binding with high affinity to multiple receptors, indole-based compounds can be developed to treat inflammatory conditions. This suggests that our compound could be explored for its efficacy in reducing inflammation .
Anticancer Activity
Indole derivatives are also known for their anticancer activities. The structural complexity of indole allows for high-affinity binding to cancer cell receptors, providing a pathway for the development of new anticancer agents. Research into the specific anticancer potential of our compound could yield promising results .
Antimicrobial Effects
The antimicrobial activity of indole derivatives is well-documented. They can be effective against a range of microbial pathogens. Given the broad-spectrum biological activities of indole compounds, our subject compound could be a candidate for developing new antimicrobial drugs .
Antitubercular Potential
Indole derivatives have shown significant activity against Mycobacterium tuberculosis. Novel indole-based compounds have been synthesized and screened for their in vitro antimycobacterial activity, with some derivatives showing high activity levels. This indicates that our compound could be valuable in the fight against tuberculosis .
Antidiabetic Applications
The indole nucleus is found in compounds that exhibit antidiabetic properties. By influencing various biological pathways, these compounds can be used to manage diabetes. The potential of our compound to act as an antidiabetic agent is an area ripe for exploration .
Antimalarial Activity
Indole derivatives have been utilized in the development of antimalarial drugs. Their ability to interfere with the life cycle of malaria-causing parasites makes them suitable candidates for antimalarial therapy. Investigating the antimalarial efficacy of our compound could contribute to combating this disease .
Anticholinesterase Effects
Compounds containing the indole moiety have been associated with anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. The exploration of our compound for its anticholinesterase activity could lead to advancements in neurodegenerative disease treatments .
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-26(24,17-8-2-1-3-9-17)21-15-19(20-11-6-14-25-20)22-13-12-16-7-4-5-10-18(16)22/h1-11,14,19,21H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBXWFKAQZVBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

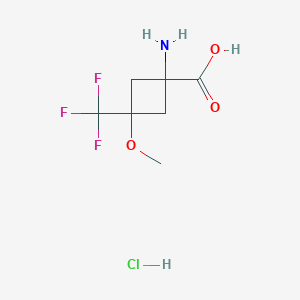
![3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione](/img/no-structure.png)
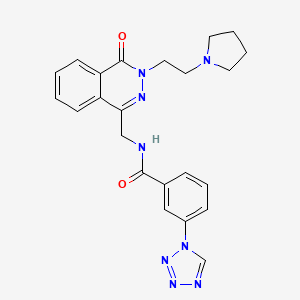


![N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2974248.png)
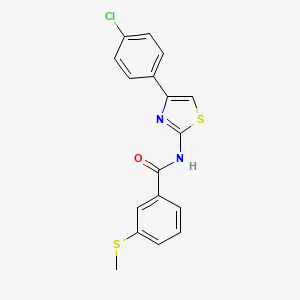
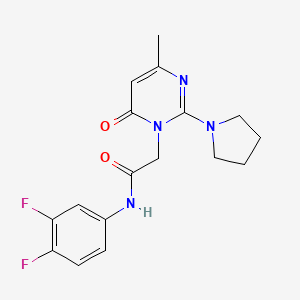
![Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2974251.png)
